

# Cross-study comparison of Caroverine's effectiveness in tinnitus treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Caroverine Hydrochloride |           |
| Cat. No.:            | B1668455                 | Get Quote |

A Comparative Guide to Caroverine's Efficacy in Tinnitus Treatment

#### Introduction

Tinnitus, the perception of sound without an external source, remains a significant clinical challenge. The pathophysiology is complex, with a leading hypothesis implicating glutamatergic excitotoxicity in the cochlea. This has led to the investigation of glutamate receptor antagonists as a potential therapeutic strategy. Caroverine, a quinoxaline-derivative, has emerged as a compound of interest due to its dual mechanism of action as an antagonist of both N-methyl-D-aspartate (NMDA) and  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors, as well as a calcium channel blocker.[1][2][3][4] This guide provides a cross-study comparison of Caroverine's effectiveness in tinnitus treatment, presenting quantitative data from various clinical trials, detailing experimental protocols, and visualizing its proposed mechanism of action.

### **Mechanism of Action**

Caroverine's therapeutic potential in tinnitus is primarily attributed to its ability to modulate glutamatergic neurotransmission in the auditory pathway.[1][3] It is believed that excessive glutamate release can lead to overstimulation of the auditory nerve fibers, a phenomenon termed excitotoxicity, which is a proposed mechanism for the generation of tinnitus.[1][5] Caroverine acts as a competitive antagonist at AMPA receptors and a non-competitive antagonist at NMDA receptors.[1][5][6] By blocking these receptors, Caroverine can reduce the excitability of the auditory neurons, thereby potentially alleviating tinnitus symptoms.[2][3]



Additionally, its function as a calcium channel blocker may contribute to its neuroprotective effects.[2][4]



Click to download full resolution via product page

Proposed mechanism of Caroverine in mitigating tinnitus.

# **Cross-Study Comparison of Efficacy**

The efficacy of Caroverine in treating tinnitus has been evaluated in several clinical studies, with varying methodologies and outcomes. The following tables summarize the quantitative data from these studies.

# Table 1: Placebo-Controlled and Comparative Studies of Oral Caroverine



| Study                                | N  | Treatmen<br>t<br>Group(s)          | Control<br>Group                                                        | Duration | Outcome<br>Measures                            | Key<br>Findings                                                                                                                                           |
|--------------------------------------|----|------------------------------------|-------------------------------------------------------------------------|----------|------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|
| Kumari A &<br>Kumar S<br>(2016)[7]   | 50 | Caroverine<br>20 mg<br>twice daily | Placebo                                                                 | 90 days  | THI,<br>Tinnitus<br>Frequency<br>Matching      | 64% of patients in the Caroverine group showed a reduction in tinnitus compared to 20% in the placebo group. 8% reported complete relief.                 |
| Unnamed<br>Study<br>(2024)[8]<br>[9] | 60 | Caroverine 40 mg twice daily       | Cinnarizine 25 mg twice daily + B- complex and Ginkgo biloba once daily | 90 days  | Tinnitus Case History Questionna ire, THI, VAS | Significant improveme nt in mild tinnitus with Caroverine . A larger decrease in THI scores and improveme nt in VAS scores compared to the control group. |



|                                        |    |                                                           |                         |          |                                                       | Overall reduction in tinnitus in 53.3% of the Caroverine group.                                                                                                           |
|----------------------------------------|----|-----------------------------------------------------------|-------------------------|----------|-------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unnamed<br>Study<br>(2025)[10]         | 72 | Group A: Caroverine ; Group B: Caroverine + Ginkgo biloba | Group C:<br>Betahistine | 12 weeks | THI,<br>Tinnitus<br>Functional<br>Index<br>(TFI), VAS | Reduction in THI, TFI, and VAS scores was greatest in Group B, followed by Group A, and then Group C.                                                                     |
| Unnamed<br>Study<br>(2022)[11]<br>[12] | 48 | Caroverine                                                | Ginkgo<br>biloba        | 12 weeks | Tinnitus<br>Grading,<br>Tinnitus<br>Matching          | Caroverine showed promising results in the first month, but Ginkgo biloba was more effective in the long term (12 weeks) in improving mean tinnitus grading and matching. |



| Unnamed<br>Study<br>(2024)[13] | 180 | Caroverine | Ginkgo<br>Biloba,<br>Multivitami<br>ns<br>(Placebo) | Not<br>specified | Tinnitus<br>Severity | The percentage change in tinnitus severity was 38.9% in the Caroverine group. |
|--------------------------------|-----|------------|-----------------------------------------------------|------------------|----------------------|-------------------------------------------------------------------------------|
|--------------------------------|-----|------------|-----------------------------------------------------|------------------|----------------------|-------------------------------------------------------------------------------|

**Table 2: Studies on Intravenous and Topical Caroverine** 



| Study                                                 | N  | Treatmen<br>t Group                 | Control<br>Group             | Duration                                | Outcome<br>Measures                                                 | Key<br>Findings                                                                                                                                                |
|-------------------------------------------------------|----|-------------------------------------|------------------------------|-----------------------------------------|---------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Denk DM,<br>et al.<br>(1997)[1]<br>[5][6][14]<br>[15] | 60 | Single<br>infusion of<br>Caroverine | Placebo<br>infusion          | Single<br>infusion                      | Subjective Rating, Psychoaco ustic Measurem ent (Tinnitus Matching) | 63.3% of patients in the Caroverine group responded to therapy immediatel y after the infusion, while none in the placebo group showed a significant response. |
| Unnamed<br>Study<br>(2019)[16]                        | 86 | Single infusion of Caroverine       | Ginkgo<br>biloba,<br>Placebo | Single infusion with 6- month follow-up | Tinnitus Grading, Tinnitus Matching                                 | Immediate improveme nt in 54.54% of cases with Caroverine infusion, but the effect was not sustained at 3 and 6 months. Ginkgo biloba showed sustained         |



|                                  |    |                                         |                                |                  |                                          | improveme<br>nt.                                                                                                     |
|----------------------------------|----|-----------------------------------------|--------------------------------|------------------|------------------------------------------|----------------------------------------------------------------------------------------------------------------------|
| Ehrenberg<br>er K.<br>(2003)[17] | 77 | Topical<br>Caroverine<br>1%<br>eardrops | None<br>(Proof-of-<br>concept) | Not<br>specified | Tinnitus<br>Sensation<br>Rating<br>(VAS) | Significant reduction in tinnitus sensations, especially in patients with Meniere's disease and sudden hearing loss. |

## **Experimental Protocols**

A critical aspect of comparing clinical studies is understanding their methodologies. Below are the detailed experimental protocols for some of the key studies cited.

### Protocol 1: Oral Caroverine vs. Standard Care[8][9]

- Study Design: A quasi-experimental study.
- Participants: 60 consecutive patients with a confirmed diagnosis of tinnitus.
- Treatment Arms:
  - Group 1 (n=30): Caroverine 40mg capsules twice daily for 90 days.
  - Group 2 (n=30): Cinnarizine 25mg tablets twice daily along with a fixed-dose combination of B-complex and Ginkgo biloba capsules once daily for 90 days.
- Outcome Assessment: Tinnitus Case History Questionnaire, Tinnitus Handicap Inventory (THI) score, and Visual Analog Scale (VAS).



Data Analysis: Statistical significance was set at a p-value ≤ 0.05.

# Protocol 2: Intravenous Caroverine vs. Placebo[1][5][6] [14][15]

- Study Design: A placebo-controlled, randomized, double-blind study.
- Participants: 60 patients with inner ear tinnitus of assumed cochlear-synaptic pathophysiology.
- Treatment Arms:
  - Group 1 (n=30): A single intravenous infusion of Caroverine.
  - Group 2 (n=30): A single intravenous infusion of a placebo.
- Outcome Assessment: A response was defined as a reduction in both subjective rating and psychoacoustic measurement (tinnitus matching).
- Data Analysis: Comparison of responder rates between the two groups.





Click to download full resolution via product page

A typical experimental workflow for a Caroverine clinical trial.

### Conclusion

The available evidence suggests that Caroverine may offer a therapeutic benefit for some individuals with tinnitus, particularly those with mild cochlear synaptic tinnitus.[8][9] Both oral and intravenous administrations have shown positive results in reducing tinnitus severity, as measured by various subjective and objective scales.[1][7][8] However, the long-term efficacy



of Caroverine, especially in comparison to other treatments like Ginkgo biloba, requires further investigation, as some studies suggest its initial benefits may not be sustained.[11][12][16] The topical application of Caroverine also presents a promising avenue for future research.[17] For researchers and drug development professionals, the existing data provides a solid foundation for designing future clinical trials to further elucidate the role of Caroverine in the management of tinnitus.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. tandfonline.com [tandfonline.com]
- 2. What is the mechanism of Caroverine? [synapse.patsnap.com]
- 3. Caroverine: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 4. What is Caroverine used for? [synapse.patsnap.com]
- 5. Caroverine in tinnitus treatment. A placebo-controlled blind study. | Semantic Scholar [semanticscholar.org]
- 6. Caroverine in tinnitus treatment. A placebo-controlled blind study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijbcp.com [ijbcp.com]
- 8. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative analysis of efficacy, safety, and cost-effectiveness of betahistine alone, caroverine alone, and caroverine plus ginkgo biloba in moderate tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijorl.com [ijorl.com]
- 12. researchgate.net [researchgate.net]
- 13. A Comparative Analysis of the Efficacy of Ginkgo Biloba and Caroverine in the Management of Idiopathic Tinnitus PMC [pmc.ncbi.nlm.nih.gov]



- 14. citeab.com [citeab.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Randomised Controlled Clinical Study of Injection Caroverine and Ginkgo Biloba Extract in Cochlear Synaptic Tinnitus PMC [pmc.ncbi.nlm.nih.gov]
- 17. tinnitusjournal.com [tinnitusjournal.com]
- To cite this document: BenchChem. [Cross-study comparison of Caroverine's effectiveness in tinnitus treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668455#cross-study-comparison-of-caroverine-s-effectiveness-in-tinnitus-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com